Flaccidoside II

Description

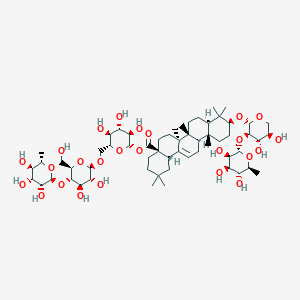

Structure

2D Structure

Properties

Molecular Formula |

C59H96O25 |

|---|---|

Molecular Weight |

1205.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChI Key |

NVSLBOBPSCMMSO-XNCQHSBTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

3-O-alpha-L-rhamnopyranosyl-1-2-beta-D-xylopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-1-4-beta-D-glucopyranosyl-1-6-beta-D-glucopyranosyl ester 3-O-rhamnopyranosyl-1-2-xylopyranosyl oleanolic acid 28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester flaccidoside II |

Origin of Product |

United States |

Foundational & Exploratory

Flaccidoside II: A Technical Guide on its Origin, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaccidoside II is a triterpenoid saponin that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its origin, natural sources, and key biological activities, with a focus on its mechanism of action in inducing apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Origin and Natural Source

This compound is a naturally occurring phytochemical isolated from the rhizome of Anemone flaccida Fr. Schmidt, a perennial herb belonging to the Ranunculaceae family.[1][2] This plant is also known in traditional Chinese medicine as "Di Wu". The rhizomes of Anemone flaccida are rich in various triterpenoid saponins, with this compound being one of the prominent bioactive constituents.

Quantitative Data

While the exact yield of this compound can vary depending on factors such as the geographical origin, harvesting time, and extraction method, studies have focused on the relative abundance of the major saponins in Anemone flaccida. The following table summarizes the key triterpenoid saponins, including this compound, identified in the rhizome of this plant. A qualitative and relative quantitative analysis has shown that the content of these main saponins can differ between wild and introduced varieties of Anemone flaccida.[3]

| Compound Name | Type | Natural Source |

| This compound | Oleanane-type triterpenoid saponin | Rhizome of Anemone flaccida |

| Anhuienoside E | Oleanane-type triterpenoid saponin | Rhizome of Anemone flaccida |

| Glycoside St-I4a | Oleanane-type triterpenoid saponin | Rhizome of Anemone flaccida |

| Hemsgiganoside B | Oleanane-type triterpenoid saponin | Rhizome of Anemone flaccida |

| Hederasaponin B | Oleanane-type triterpenoid saponin | Rhizome of Anemone flaccida |

Experimental Protocols

Extraction of Total Saponins from Anemone flaccida Rhizomes

This protocol describes a general method for the extraction of total triterpenoid saponins from the dried rhizomes of Anemone flaccida.

-

Preparation of Plant Material : Dried rhizomes of Anemone flaccida are pulverized into a fine powder.

-

Solvent Extraction : The powdered rhizomes are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is then subjected to fractionation. A common method involves dissolving the extract in water and partitioning it with n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated.

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the total saponin extract, employing various chromatographic techniques.

-

Column Chromatography : The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

Column : A C18 column is typically used (e.g., 250 mm × 10.0 mm, 5 µm).[4]

-

Mobile Phase : A gradient of acetonitrile and water (often with a modifier like 0.01% trifluoroacetic acid) is employed.[6]

-

Detection : The eluent is monitored using a UV detector, typically at 210 nm.[6]

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Characterization : The collected fractions are concentrated to yield purified this compound. The structure and purity of the isolated compound are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activities, most notably its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Apoptosis Induction via the MAPK-HO-1 Pathway

Research has elucidated that this compound triggers apoptosis in malignant peripheral nerve sheath tumor (MPNST) cells through the MAPK-HO-1 signaling pathway.[7] The mechanism involves the downregulation of heme oxygenase-1 (HO-1), an anti-apoptotic protein, via the modulation of the extracellular signal-regulated kinase-1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Isolation and Purification

The following diagram outlines a typical experimental workflow for the extraction, isolation, and purification of this compound.

Caption: Experimental workflow for this compound isolation.

References

- 1. Two New Oleanane Saponins from Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponins from the rhizomes of Anemone flaccida and their inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A two-step approach for systematic identification and quality evaluation of wild and introduced Anemone flaccida Fr. Schmidt (Di Wu) based on DNA barcode and UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

- 7. dovepress.com [dovepress.com]

Technical Guide: Isolation of Flaccidoside II from Anemone flaccida Rhizome

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for the isolation of Flaccidoside II, a bioactive triterpenoid saponin, from the rhizome of Anemone flaccida. This compound is recognized as one of the principal active constituents of this medicinal plant, which is traditionally used in Chinese medicine to treat conditions like rheumatoid arthritis.[1][2][3] The procedures outlined below are based on established phytochemical techniques for the separation of triterpenoid saponins.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and several stages of chromatographic purification. The following protocol is a synthesized methodology based on common practices for saponin separation from plant material.[4][5]

Plant Material Preparation

-

Collection and Authentication: Collect fresh rhizomes of Anemone flaccida. The plant material should be authenticated by a qualified botanist. For optimal saponin content, harvesting in mid-April has been suggested.[6][7]

-

Drying and Pulverization: Clean the rhizomes to remove soil and debris. Slice them and air-dry or oven-dry at a controlled temperature (40-50°C) to a constant weight. Pulverize the dried rhizomes into a coarse powder (20-40 mesh) using a mechanical grinder.

Extraction

-

Solvent Extraction: Place the powdered rhizome (e.g., 1 kg) into a large-volume flask. Add 70-80% aqueous ethanol (10 L) and perform a hot reflux extraction for 2 hours.

-

Repeated Extraction: Filter the mixture while hot. Repeat the extraction process on the plant residue two more times with fresh solvent (8 L each time) to ensure exhaustive extraction of saponins.

-

Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at 50-60°C to yield a viscous crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in deionized water (e.g., 2 L).

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with an equal volume of n-butanol three times. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Fraction Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to obtain the total saponin-rich fraction.

Chromatographic Purification

The saponin-rich fraction is a complex mixture requiring multiple chromatographic steps for the isolation of pure this compound.

-

Step 1: Macroporous Resin Column Chromatography (Initial Cleanup)

-

Stationary Phase: D101 macroporous resin.

-

Procedure: Dissolve the saponin-rich fraction in a minimal amount of water and load it onto the pre-equilibrated column.

-

Elution: Wash the column sequentially with deionized water to remove sugars and other polar impurities, followed by a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%) to elute the saponins. Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the target saponins based on TLC profiles.

-

-

Step 2: Silica Gel Column Chromatography (Primary Separation)

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient system of Chloroform-Methanol-Water (e.g., starting from 9:1:0.1 and gradually increasing the polarity by increasing the methanol and water ratio).

-

Procedure: Apply the enriched saponin fraction from the previous step to the column. Elute with the mobile phase gradient. Collect fractions and analyze via TLC, pooling fractions that show a high concentration of the target compound, this compound.

-

-

Step 3: Reversed-Phase (ODS) Column Chromatography (Secondary Purification)

-

Stationary Phase: Octadecylsilyl (ODS) silica gel.

-

Mobile Phase: A gradient system of Methanol-Water (e.g., starting from 50% methanol and increasing to 80% methanol).

-

Procedure: Further purify the this compound-rich fractions on the ODS column to separate saponins with similar polarities. Monitor the elution with TLC or analytical HPLC.

-

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

-

Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile-water or methanol-water system, optimized based on analytical HPLC results.

-

Detection: UV detector (e.g., at 205 nm).

-

Procedure: Inject the purest fraction from the ODS column. Collect the peak corresponding to this compound. Evaporate the solvent to obtain the purified compound.

-

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and compared with literature data.[4][8]

Data Presentation

The following table summarizes the key properties of this compound and provides an illustrative summary of yields from a typical isolation workflow. Note: Yields are representative and will vary based on plant material quality and experimental conditions.

| Property / Isolation Step | Description / Value |

| Compound Name | This compound |

| Source | Rhizome of Anemone flaccida Fr. Schmidt[9] |

| Compound Type | Oleanane-type Triterpenoid Saponin[8] |

| Molecular Formula | C₅₉H₉₆O₂₅[10] |

| Molecular Weight | 1205.39 g/mol [10] |

| Step 1: Dried Rhizome Powder | Starting Material: 1.0 kg |

| Step 2: Crude 70% Ethanol Extract | Illustrative Yield: 150 - 200 g |

| Step 3: n-Butanol Fraction (Total Saponins) | Illustrative Yield: 30 - 40 g |

| Step 4: Purified this compound | Illustrative Final Yield: 100 - 200 mg |

Visualization of Isolation Workflow

The following diagram illustrates the logical flow of the experimental protocol for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling [frontiersin.org]

- 4. [Studies on triterpenoid saponins in the rhizome of Anemone flaccida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globethesis.com [globethesis.com]

- 6. A two-step approach for systematic identification and quality evaluation of wild and introduced Anemone flaccida Fr. Schmidt (Di Wu) based on DNA barcode and UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A two-step approach for systematic identification and quality evaluation of wild and introduced Anemone flaccida Fr. Schmidt (Di Wu) based on DNA barcode and UPLC-QTOF-MS/MS [agris.fao.org]

- 8. Two New Oleanane Saponins from Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CAS 140694-19-5 | this compound [phytopurify.com]

Flaccidoside II: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flaccidoside II, a triterpenoid saponin isolated from Anemone flaccida, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-tumor effects of this compound, with a particular focus on its action in malignant peripheral nerve sheath tumor (MPNST) cells. This document synthesizes current research findings, presenting detailed experimental methodologies, quantitative data on cellular responses, and a comprehensive overview of the signaling pathways modulated by this compound. Visual diagrams of these pathways and experimental workflows are provided to facilitate a clear understanding of its mode of action.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects. This compound is a notable member of this class, demonstrating significant potential in oncology research. Studies have primarily focused on its efficacy in MPNST, a rare and aggressive soft tissue sarcoma often associated with neurofibromatosis type 1 (NF1), for which effective therapeutic options are limited.[1][2] This guide will elucidate the cellular and molecular events triggered by this compound in cancer cells, providing a foundation for further research and development.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer effect of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that governs cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to differentially regulate members of this pathway to promote an apoptotic response in MPNST cell lines.[2]

-

Activation of p38 MAPK: this compound treatment leads to the phosphorylation and subsequent activation of p38 MAPK. Activated p38 MAPK is known to play a pro-apoptotic role in response to cellular stress.[2]

-

Inhibition of ERK-1/2: Conversely, this compound inhibits the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK-1/2). The ERK-1/2 pathway is typically associated with cell survival and proliferation, and its inhibition shifts the cellular balance towards apoptosis.[2]

-

No Effect on JNK: Notably, the c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK cascade, does not appear to be significantly affected by this compound treatment.[2]

Downregulation of Heme Oxygenase-1 (HO-1)

A key downstream effector of the MAPK pathway modulation by this compound is the downregulation of Heme Oxygenase-1 (HO-1).[1][2] HO-1 is a stress-inducible enzyme with cytoprotective and anti-apoptotic functions. By suppressing HO-1 expression, this compound diminishes the cancer cells' ability to withstand stress, thereby promoting apoptosis.

Regulation of Apoptotic Proteins

This compound, in line with other triterpenoid saponins from Anemone flaccida, influences the expression of key proteins involved in the intrinsic apoptotic pathway:

-

Increased Bax/Bcl-2 Ratio: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

-

Activation of Caspase-3: The cascade of events initiated by the altered Bax/Bcl-2 ratio culminates in the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell during apoptosis.

Quantitative Data

While specific IC50 values for this compound in the extensively studied ST88-14 and S462 MPNST cell lines are not explicitly stated in the primary literature, significant biological effects were observed at defined concentrations.

Table 1: Effect of this compound on MPNST Cell Lines

| Parameter | Cell Line | Concentration | Observed Effect | Reference |

| Proliferation | ST88-14, S462 | 40.0 µmol/L | Significant inhibition of cell proliferation after 48 hours. | [2] |

| Apoptosis | ST88-14, S462 | 40.0 µmol/L | Significant induction of apoptosis after 48 hours. | [2] |

Table 2: Modulation of Key Signaling Proteins by this compound in MPNST Cells

| Protein | Effect of this compound (40.0 µmol/L for 48h) |

| p-p38 MAPK | Increased |

| p-ERK-1/2 | Decreased |

| Total p38, ERK, JNK | No significant change |

| HO-1 | Decreased |

| Bax | Increased |

| Bcl-2 | Decreased |

| Activated Caspase-3 | Increased |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: MPNST cells (ST88-14 and S462) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (or DMSO as a vehicle control) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 40.0 µmol/L) or DMSO for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to measure the changes in protein expression levels of key signaling molecules.

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, HO-1, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant anti-cancer activity in malignant peripheral nerve sheath tumor cells by inducing apoptosis. Its mechanism of action is centered on the dual modulation of the MAPK pathway, specifically through the activation of the pro-apoptotic p38 MAPK and the inhibition of the pro-survival ERK-1/2 signaling. This leads to the downregulation of the cytoprotective enzyme heme oxygenase-1 and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state, ultimately resulting in the activation of executioner caspase-3. These findings underscore the potential of this compound as a novel therapeutic agent for MPNST and warrant further preclinical and clinical investigation. The detailed methodologies and data presented in this guide provide a solid framework for future studies aimed at exploring the full therapeutic potential of this promising natural compound.

References

- 1. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of Flaccidoside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaccidoside II, a triterpenoid saponin, is a primary bioactive constituent isolated from the rhizome of Anemone flaccida.[1][2] This natural compound has garnered significant attention for its therapeutic potential, particularly its anti-inflammatory properties.[3] Emerging research indicates that this compound exerts its effects through multiple molecular pathways, making it a promising candidate for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. These include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to intervene in this pathway by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of the NF-κB p65 subunit. This leads to a significant reduction in the production of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[6][7] These pathways are integral in regulating the production of inflammatory cytokines and mediators.[8]

Studies have demonstrated that this compound can modulate the MAPK pathway. Specifically, it has been observed to inhibit the phosphorylation of ERK1/2 while activating p38 MAPK.[9] This differential regulation of MAPK components contributes to its overall anti-inflammatory effect, although the precise downstream consequences of p38 activation in this context require further elucidation.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[10][11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[10] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1), often mediated by NF-κB, and an activation signal (Signal 2).[12]

This compound is thought to suppress NLRP3 inflammasome activation, likely by inhibiting the NF-κB-mediated priming step. This leads to a decrease in the expression of NLRP3 and pro-IL-1β, thereby reducing the subsequent release of mature IL-1β.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cytokine Production

| Cell Type/Model | Treatment | This compound Concentration/Dose | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

| Collagen-Induced Arthritis (CIA) Mice | In vivo | 32 mg/kg | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | ↑ IL-4, ↑ IL-10 | [2] |

| LPS-stimulated RAW264.7 cells | In vitro | Not specified | ↓ TNF-α, ↓ IL-6 | Not reported | [3] |

Table 2: Effect of this compound on Lymphocyte Proliferation

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| T and B lymphocytes | In vitro | ≥ 40 nmol/ml | Inhibition of proliferation | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Cell culture supernatants or mouse serum samples are collected.

-

The concentrations of TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, 96-well plates are coated with capture antibodies overnight.

-

After blocking, samples and standards are added and incubated.

-

Detection antibodies conjugated to horseradish peroxidase (HRP) are then added.

-

The reaction is developed using a substrate solution (e.g., TMB) and stopped with a stop solution.

-

The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis for Signaling Protein Expression

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) Mouse Model

-

DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster injection is given 21 days after the primary immunization.

-

From day 7 to day 42 after the first immunization, mice are orally administered with this compound (e.g., 32 mg/kg) daily.[2]

-

The severity of arthritis is evaluated by scoring the paw swelling and erythema.[2]

-

At the end of the experiment, serum is collected for cytokine analysis, and joint tissues are harvested for histological examination.[2]

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound ameliorates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

Flaccidoside II: A Comprehensive Technical Guide to its Role in the MAPK/HO-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flaccidoside II, a triterpenoid saponin with significant therapeutic potential, focusing on its mechanism of action involving the Mitogen-Activated Protein Kinase (MAPK) and Heme Oxygenase-1 (HO-1) signaling pathway. The information presented herein is intended to support further research and drug development efforts in oncology and inflammatory diseases.

Core Mechanism of Action

This compound, an active constituent isolated from the rhizome of Anemone flaccida, has demonstrated potent anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanism involves the induction of apoptosis in cancer cells, particularly in malignant peripheral nerve sheath tumors (MPNSTs), through the modulation of the MAPK/HO-1 signaling cascade.[1][2]

This compound exerts its effects by differentially regulating key components of the MAPK pathway. It specifically activates the p38 MAPK pathway while concurrently inhibiting the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1] This dual action leads to the downregulation of Heme Oxygenase-1 (HO-1), a stress-inducible enzyme that is often overexpressed in cancerous tissues and contributes to chemoresistance and tumor progression. The inhibition of HO-1 is a critical step in the pro-apoptotic activity of this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its efficacy and dose-dependent effects.

Table 1: In Vitro Efficacy of this compound on Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Lines

| Cell Line | Treatment | Parameter | Result | Reference |

| S462 | This compound (2.5, 5, 10, 20, 40 µM) for 24, 48, 72h | Cell Viability (MTT Assay) | Dose- and time-dependent decrease in cell viability. | [1] |

| ST88-14 | This compound (2.5, 5, 10, 20, 40 µM) for 24, 48, 72h | Cell Viability (MTT Assay) | Dose- and time-dependent decrease in cell viability. | [1] |

| S462 | This compound (5, 10, 20 µM) for 48h | Apoptosis Rate (Annexin V-FITC/PI) | Dose-dependent increase in apoptosis. | [1] |

| ST88-14 | This compound (5, 10, 20 µM) for 48h | Apoptosis Rate (Annexin V-FITC/PI) | Dose-dependent increase in apoptosis. | [1] |

Table 2: Modulation of MAPK/HO-1 Signaling by this compound in MPNST Cells (S462 & ST88-14) after 24h Treatment

| Target Protein | This compound Concentration | Observed Effect | Reference |

| p-p38 MAPK | 10, 20, 40 µM | Dose-dependent increase in phosphorylation. | [1] |

| p-ERK1/2 | 10, 20, 40 µM | Dose-dependent decrease in phosphorylation. | [1] |

| HO-1 | 10, 20, 40 µM | Dose-dependent decrease in expression. | [1] |

Table 3: In Vivo Anti-inflammatory Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Lymphocyte Proliferation | This compound (≥ 40 nmol/ml) | Notable inhibition of T and B lymphocyte proliferation. | [2] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | This compound (32 mg/kg daily) | Significant decrease in serum levels compared to model group. | [2] |

| Anti-inflammatory Cytokines (IL-4, IL-10) | This compound (32 mg/kg daily) | Clear enhancement in serum levels compared to model group. | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound signaling pathway in MPNST cells.

Caption: Western blot workflow for MAPK/HO-1 analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning this compound and the MAPK/HO-1 pathway.

Cell Culture and Proliferation Assay

-

Cell Lines: Human malignant peripheral nerve sheath tumor (MPNST) cell lines S462 and ST88-14.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay (MTT):

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (0, 2.5, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Procedure:

-

Plate S462 and ST88-14 cells in 6-well plates and treat with this compound (0, 5, 10, 20 µM) for 48 hours.

-

Harvest the cells, including those floating in the medium, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Western Blot Analysis

-

Protein Extraction:

-

Treat cells with this compound (0, 10, 20, 40 µM) for 24 hours.

-

Wash cells with cold PBS and lyse in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 12,000 × g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

Immunoblotting:

-

Separate equal amounts of protein (30-50 µg) on a 10% or 12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

rabbit anti-phospho-p38 MAPK (1:1,000)

-

rabbit anti-p38 MAPK (1:1,000)

-

rabbit anti-phospho-ERK1/2 (1:2,000)

-

rabbit anti-ERK1/2 (1:2,000)

-

rabbit anti-HO-1 (1:1,000)

-

mouse anti-β-actin (1:5,000)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated goat anti-rabbit or anti-mouse secondary antibody (1:5,000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity, with β-actin serving as a loading control.

-

This guide provides a comprehensive overview of the current understanding of this compound's interaction with the MAPK/HO-1 signaling pathway, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

References

- 1. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activities of Triterpenoid Saponins: A Deep Dive into Flaccidoside II and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Triterpenoid saponins, a diverse class of natural products, are increasingly recognized for their significant pharmacological potential. Among these, Flaccidoside II, an oleanane-type triterpenoid saponin, has emerged as a compound of interest, demonstrating promising anti-inflammatory and anticancer activities. This technical guide provides an in-depth analysis of the biological activities of this compound and related triterpenoid saponins, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

This compound has demonstrated notable anticancer effects, particularly in malignant peripheral nerve sheath tumors (MPNSTs). Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, and the inhibition of cancer cell proliferation.

Quantitative Anticancer Data

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, studies on analogous triterpenoid saponins provide valuable comparative data. The following table summarizes the cytotoxic activities of various triterpenoid saponins against different cancer cell lines.

| Saponin/Compound | Cancer Cell Line | IC50 Value | Reference |

| Hederagenin-derived saponin 1 | H-116 (Human colon carcinoma) | 5.0 µg/ml | [1] |

| Hederagenin-derived saponin 1 | A-549 (Human lung carcinoma) | 2.5 µg/ml | [1] |

| Hederagenin-derived saponin 1 | HT-29 (Human colon carcinoma) | 2.5 µg/ml | [1] |

| Hederagenin-derived saponin 2 | H-116 (Human colon carcinoma) | 5.0 µg/ml | [1] |

| Hederagenin-derived saponin 2 | A-549 (Human lung carcinoma) | 5.0 µg/ml | [1] |

| Hederagenin-derived saponin 2 | HT-29 (Human colon carcinoma) | 2.5 µg/ml | [1] |

| Macranthoside B | HepG2 (Human liver cancer) | 10-20 μM | [2] |

| Oleanolic Acid derivative 31 | SMMC-7721 (Human liver cancer) | 3.07 ± 0.09 μM | [3] |

| Oleanolic Acid derivative 31 | A-549 (Human lung carcinoma) | 2.43 ± 0.07 μM | [3] |

| Oleanolic Acid derivative 37 | A-549 (Human lung carcinoma) | 3.78 ± 0.15 μM | [3] |

| Oleanolic Acid derivative 46 | HT29 (Human colon carcinoma) | 2.68 μM | [3] |

| Oleanolic Acid derivative 47 | HT29 (Human colon carcinoma) | 2.78 μM | [3] |

| Oleanolic Acid derivative 52 | A431 (Human skin squamous cell carcinoma) | 2.67 μM | [3] |

Experimental Protocol: Apoptosis Assay via Annexin V Staining and Flow Cytometry

The induction of apoptosis by this compound in cancer cells can be quantitatively assessed using Annexin V staining followed by flow cytometry. This method identifies cells in the early and late stages of apoptosis.

Objective: To quantify the percentage of apoptotic cells in a cancer cell line (e.g., MPNST cells) following treatment with this compound.

Materials:

-

This compound

-

Malignant Peripheral Nerve Sheath Tumor (MPNST) cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture MPNST cells in complete medium until they reach 70-80% confluency.

-

Seed the cells into 6-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Anti-inflammatory Activity: Modulating the Immune Response

This compound exhibits significant anti-inflammatory properties, as demonstrated in a collagen-induced arthritis (CIA) mouse model.[4] Its mechanism involves the modulation of lymphocyte proliferation and the production of inflammatory cytokines.

Quantitative Anti-inflammatory Data

This compound has been shown to inhibit T and B lymphocyte proliferation at concentrations of 40 nmol/ml or higher.[4] In vivo studies using a collagen-induced arthritis mouse model demonstrated a significant reduction in arthritis scores at a dose of 32 mg/kg.[4] The following table presents quantitative data on the anti-inflammatory activity of various triterpenoid saponins.

| Saponin/Compound | Assay | Cell Line/Model | IC50/Effective Concentration | Reference |

| This compound | Lymphocyte Proliferation | Mouse splenocytes | ≥ 40 nmol/ml | [4] |

| This compound | Collagen-Induced Arthritis | Mouse model | 32 mg/kg | [4] |

| Triterpenoid Saponin 13 | NO Production | RAW 264.7 macrophages | 0.59 μM | [5] |

| Triterpenoid Saponin 1 | NO Production | RAW 264.7 macrophages | 1.82 μM | [5] |

| Triterpenoid Saponin 3 | NO Production | RAW 264.7 macrophages | 16.65 μM | [5] |

| Rotundic acid | NO Production | RAW 264.7 macrophages | 0.48 - 2.39 μM (at 3.12-25 µg/mL) | [5] |

| 3',4'-dihydroxyflavone | NO Production | RAW 264.7 macrophages | 9.61 ± 1.36 μM | [6] |

| Luteolin | NO Production | RAW 264.7 macrophages | 16.90 ± 0.74 μM | [6] |

| Ginsenoside Rb1 | TNF-α Production | RAW 264.7 cells | 56.5 µM | [7] |

| Ginsenoside Rb2 | TNF-α Production | RAW 264.7 cells | 27.5 µM | [7] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound in a mouse model of collagen-induced arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

-

On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in IFA.

-

-

Treatment:

-

Randomly divide the mice into treatment groups (e.g., vehicle control, this compound at 32 mg/kg, positive control like methotrexate).

-

Begin treatment daily via oral gavage from a specified day post-immunization (e.g., day 21) and continue for a defined period (e.g., until day 42).

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the paws for signs of inflammation (redness, swelling) on a scale of 0-4 per paw, resulting in a maximum clinical score of 16 per mouse.

-

Measure paw thickness using a digital caliper.

-

-

Histopathological and Cytokine Analysis:

-

At the end of the study, sacrifice the mice and collect hind paws for histopathological examination to assess inflammation, pannus formation, and bone erosion.

-

Collect blood samples to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.[4]

-

Signaling Pathways Modulated by this compound and Triterpenoid Saponins

The biological activities of this compound and other triterpenoid saponins are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

MAPK Signaling Pathway

This compound has been shown to trigger apoptosis in MPNSTs via the MAPK-HO-1 pathway. Specifically, it activates p38 MAPK and inhibits the phosphorylation of ERK1/2, leading to downstream effects that promote cell death.

PI3K/Akt/mTOR Signaling Pathway

Many triterpenoid saponins exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway

The anti-inflammatory effects of many triterpenoid saponins are attributed to their ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Conclusion

This compound and other triterpenoid saponins represent a promising class of bioactive compounds with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their multifaceted mechanisms of action, involving the modulation of key signaling pathways such as MAPK, PI3K/Akt/mTOR, and NF-κB, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their pursuit of new therapeutic agents from natural sources. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify and optimize other potent triterpenoid saponins for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of innate inflammatory cytokines TNFα, IL-1β, or IL-6 overcomes virotherapy-induced cancer equilibrium to promote tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Flaccidoside II: A Comprehensive Technical Guide on its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flaccidoside II, a complex triterpenoid saponin, has emerged as a promising natural product with significant therapeutic potential. Isolated from the rhizome of Anemone flaccida, a plant with a history in traditional Chinese medicine, this compound has demonstrated potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, structural characterization, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Discovery and Isolation

This compound is a naturally occurring oleanane-type triterpenoid saponin first isolated from the rhizome of Anemone flaccida Fr. Schmidt, a plant used in Chinese folk medicine known as "Di Wu". The isolation of this compound and other saponins from this plant has been a subject of phytochemical research.[1][2][3][4]

Experimental Protocol: Isolation of this compound

The following protocol outlines a general method for the isolation of this compound from the rhizomes of Anemone flaccida, based on common phytochemical techniques.[1][2]

1. Extraction:

- Pulverized dried rhizomes of Anemone flaccida are extracted exhaustively with methanol at room temperature.

- The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.

- The n-butanol fraction, typically enriched with saponins, is collected and concentrated.

3. Chromatographic Purification:

- The n-butanol fraction is subjected to column chromatography on a silica gel column.

- The column is eluted with a gradient of chloroform-methanol-water.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Characterization

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation studies.

Chemical Name: 3-O-(α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl) oleanolic acid α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester

Spectroscopic Data

The structural assignment of this compound is supported by the following key spectroscopic data:

| Spectroscopic Data | Key Findings |

| ¹H NMR | Signals corresponding to an oleanolic acid aglycone, including a characteristic olefinic proton and methyl groups. Anomeric proton signals confirm the presence and stereochemistry of the sugar units. |

| ¹³C NMR | Carbon signals consistent with the oleanolic acid skeleton and five sugar moieties. Chemical shifts of the anomeric carbons confirm the linkages between the sugar units. |

| Mass Spectrometry (FAB-MS/ESI-MS) | Provides the molecular weight of the compound and fragmentation patterns that corroborate the sequence of the sugar chains attached to the aglycone. |

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in two key therapeutic areas: oncology and inflammatory diseases.

Anti-Cancer Activity: Malignant Peripheral Nerve Sheath Tumors (MPNSTs)

This compound inhibits proliferation and induces apoptosis in malignant peripheral nerve sheath tumor (MPNST) cell lines.[5][6][7][8] This activity is particularly relevant for patients with neurofibromatosis type 1 (NF1), who are predisposed to developing these aggressive sarcomas.

| Cell Line | Concentration (µmol/L) | Effect |

| ST88-14 (MPNST) | 2.5 - 40.0 | Inhibition of proliferation and induction of apoptosis.[7] |

| S462 (MPNST) | 2.5 - 40.0 | Inhibition of proliferation and induction of apoptosis.[7] |

This compound exerts its pro-apoptotic effects in MPNST cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the downregulation of Heme Oxygenase-1 (HO-1).[5][6][7]

References

- 1. [Studies on triterpenoid saponins in the rhizome of Anemone flaccida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globethesis.com [globethesis.com]

- 5. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoid saponin this compound from Anemone flaccida triggers apoptosis of NF1-associated malignant peripheral nerve sheath tumors via the MAPK-HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Cytotoxicity of Flaccidoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the cytotoxic effects of Flaccidoside II, a triterpenoid saponin isolated from Anemone flaccida. The information presented herein is synthesized from peer-reviewed scientific literature, with a focus on providing detailed experimental protocols and quantitative data to support further research and development in oncology.

Introduction

This compound has emerged as a compound of interest in cancer research due to its demonstrated ability to inhibit proliferation and induce apoptosis in malignant peripheral nerve sheath tumor (MPNST) cell lines.[1] These aggressive soft tissue sarcomas are often associated with neurofibromatosis type 1 (NF1) and currently have limited effective treatment options. The primary mechanism of action for this compound's cytotoxic effects involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been quantified in two human MPNST cell lines, S462 and ST88-14. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined after 48 hours of treatment.

| Cell Line | IC50 Value (µM) | Treatment Duration (hours) |

| S462 | 15.6 | 48 |

| ST88-14 | 25.8 | 48 |

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the cytotoxicity of this compound.

Cell Culture

The human MPNST cell lines S462 and ST88-14 were utilized in these studies.

-

Cell Lines:

-

S462 (NF1-associated)

-

ST88-14 (NF1-associated)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0 to 50 µM) for 48 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Cell Treatment: S462 and ST88-14 cells were treated with this compound at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from BD Biosciences).

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Western Blot Analysis

Western blotting was used to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of p38 MAPK and ERK1/2. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general workflows for the key experimental procedures.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General workflow for the MTT cell viability assay.

Caption: General workflow for the Annexin V/PI apoptosis assay.

Caption: General workflow for Western blot analysis.

References

An In-depth Technical Guide to the Exploratory Research of Flaccidoside II in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flaccidoside II, a triterpenoid saponin derived from the rhizome of Anemone flaccida, has emerged as a promising immunomodulatory agent with therapeutic potential in autoimmune diseases. Preclinical research, predominantly utilizing the collagen-induced arthritis (CIA) model in rodents, indicates that this compound can ameliorate disease severity by inhibiting inflammatory processes and modulating adaptive immune responses. The core mechanism of action appears to involve the suppression of pro-inflammatory cytokine production, the enhancement of anti-inflammatory cytokines, and the inhibition of T and B lymphocyte proliferation. Mechanistic studies on related saponins from Anemone flaccida strongly suggest that these effects are mediated through the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide synthesizes the available preclinical data on this compound in autoimmune models, providing detailed experimental protocols, quantitative data from relevant studies, and visualizations of the implicated signaling pathways to support further research and development.

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing area of unmet medical need. Current therapeutic strategies often involve broad immunosuppression, which can lead to significant side effects. Consequently, there is a strong imperative to develop targeted therapies that can selectively modulate the aberrant immune responses driving these conditions. Natural products have historically been a rich source of novel therapeutic agents, and this compound, an active constituent of the traditional medicinal plant Anemone flaccida, is one such compound of interest. This document provides a comprehensive overview of the foundational exploratory research into the efficacy and mechanism of this compound in preclinical models of autoimmunity.

Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model

The primary animal model used to evaluate the anti-arthritic potential of this compound is the collagen-induced arthritis (CIA) model, a well-established and immunologically relevant model for human rheumatoid arthritis.

Quantitative Data from In Vivo and In Vitro Studies

The therapeutic effects of this compound have been quantified through various in vivo and in vitro assessments. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Murine CIA Model

| Parameter | Model Group (CIA) | This compound (32 mg/kg) | Positive Control (Dexamethasone) |

| Arthritis Score (Day 42) | High | Significantly Reduced | Significantly Reduced |

| Paw Swelling (Day 42) | Severe | Significantly Reduced | Significantly Reduced |

| Inflammatory Cell Infiltration | Marked | Obvious Reduction | Obvious Reduction |

| Synovial Hyperplasia | Significant | Obvious Reduction | Obvious Reduction |

| Bone Destruction | Evident | Obvious Reduction | Obvious Reduction |

Data synthesized from Zhang et al., 2020. Specific mean values and statistical significance were not available in the accessed literature.

Table 2: Effect of this compound on Serum Cytokine Levels in CIA Mice [1]

| Cytokine | Model Group (CIA) | This compound Treated | Change |

| Pro-inflammatory | |||

| IL-1β | Elevated | Significantly Decreased | ↓ |

| IL-6 | Elevated | Significantly Decreased | ↓ |

| TNF-α | Elevated | Significantly Decreased | ↓ |

| Th1 Type | |||

| IFN-γ | No significant change | Little Regulatory Effect | ↔ |

| IL-2 | No significant change | Little Regulatory Effect | ↔ |

| Th2 Type (Anti-inflammatory) | |||

| IL-4 | Suppressed | Clearly Enhanced | ↑ |

| IL-10 | Suppressed | Clearly Enhanced | ↑ |

Cytokine levels were measured by ELISA. Specific concentrations (pg/mL) were not detailed in the available literature.[1]

Table 3: In Vitro Effects of this compound and Related Saponins

| Assay | Compound | Effective Concentration | Effect | Reference |

| Lymphocyte Proliferation | This compound | ≥ 40 nmol/mL | Notable inhibition of T and B lymphocyte proliferation | [1] |

| TNF-α Production (LPS-stimulated RAW264.7 cells) | This compound | 30 µM | Significant Inhibition | Liu et al., 2015 |

| IL-6 Production (LPS-stimulated RAW264.7 cells) | This compound | 30 µM | Significant Inhibition | Liu et al., 2015 |

Postulated Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling

While direct mechanistic studies on this compound are limited, research on total triterpenoid saponins from Anemone flaccida, where this compound is a major component, points towards the inhibition of the NF-κB and STAT3 signaling pathways as a core mechanism of action.[2] These pathways are critical regulators of inflammatory gene expression and immune cell differentiation.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In autoimmune diseases, its aberrant activation leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Saponins from Anemone flaccida have been shown to inhibit this pathway, likely by preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

JAK-STAT3 Signaling Pathway

The JAK-STAT pathway is crucial for transducing signals from a wide array of cytokines that are pivotal in the differentiation of T helper cells, particularly the pro-inflammatory Th17 lineage. STAT3 is a key transcription factor in this pathway. Inhibition of STAT3 activation by saponins from Anemone flaccida can suppress the differentiation of pathogenic Th17 cells and reduce the production of their signature cytokine, IL-17.

Caption: Postulated inhibition of the JAK-STAT3 pathway by this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the research of this compound and related compounds. These should be adapted and optimized for specific laboratory conditions.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis and subsequent treatment.

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Immunization:

-

Prepare an emulsion of 100 µg of porcine type II collagen in 100 µL of 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.

-

On day 21, administer a booster injection of 100 µg of porcine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

From day 7 to day 42 post-primary immunization, administer this compound (e.g., 32 mg/kg) or vehicle control daily via intragastric gavage.[1]

-

-

Assessment:

-

Monitor mice daily for signs of arthritis starting from day 21.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Endpoint Analysis (Day 42):

-

Collect blood via cardiac puncture for serum cytokine analysis.

-

Harvest spleen for lymphocyte proliferation assays.

-

Collect hind paws for histological analysis (H&E staining) to assess inflammation, synovial hyperplasia, and bone erosion.

-

Caption: Experimental workflow for the CIA mouse model.

Lymphocyte Proliferation Assay

This assay measures the inhibitory effect of this compound on T and B cell proliferation.

-

Cell Preparation:

-

Isolate splenocytes from treated and control mice by mechanical dissociation of the spleen.

-

Prepare a single-cell suspension and lyse red blood cells using ACK lysis buffer.

-

Wash and resuspend cells in complete RPMI-1640 medium.

-

-

Assay Setup:

-

Plate splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add mitogens to stimulate proliferation: Concanavalin A (5 µg/mL) for T cells or Lipopolysaccharide (LPS, 10 µg/mL) for B cells.

-

For in vitro assays, add varying concentrations of this compound (e.g., 0, 10, 20, 40 nmol/mL) to the wells.[1]

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The optical density is proportional to the number of viable, proliferating cells.

-

Cytokine Measurement by ELISA

This protocol is for quantifying serum cytokine levels.

-

Sample Preparation:

-

Collect blood from mice and allow it to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

-

Store serum at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-4, IL-10).

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Add serum samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

-

Conclusion and Future Directions

The exploratory research on this compound in autoimmune models, particularly the collagen-induced arthritis model, has laid a strong foundation for its potential as a novel therapeutic agent. The compound demonstrates significant anti-inflammatory and immunomodulatory properties, characterized by the suppression of pro-inflammatory cytokines, enhancement of anti-inflammatory cytokines, and inhibition of lymphocyte proliferation. The likely mechanism of action involves the modulation of the NF-κB and STAT3 signaling pathways.

Future research should focus on several key areas:

-

Full Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: To establish optimal dosing and treatment regimens.

-

Evaluation in Other Autoimmune Models: To determine the broader applicability of this compound in diseases such as multiple sclerosis, lupus, or inflammatory bowel disease.

-

Direct Mechanistic Studies: To confirm the inhibitory effects of purified this compound on the NF-κB and STAT3 pathways in relevant immune cells.

-

Safety and Toxicology Studies: To assess the safety profile of this compound for potential clinical translation.

By addressing these areas, the full therapeutic potential of this compound as a targeted immunomodulatory drug for autoimmune diseases can be elucidated.

References

- 1. Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]